

# An In-depth Technical Guide to 4-Ethylphenyl Isocyanate

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## Compound of Interest

Compound Name: 4-Ethylphenyl isocyanate

Cat. No.: B1329626

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethylphenyl isocyanate**, a versatile reagent in organic synthesis, with a particular focus on its properties, synthesis, and potential applications in the field of drug discovery and development.

## Core Properties of 4-Ethylphenyl Isocyanate

**4-Ethylphenyl isocyanate**, identified by the CAS number 23138-50-3, is an aromatic isocyanate characterized by the presence of an ethyl group on the phenyl ring.<sup>[1]</sup> This substitution influences its reactivity and physical properties, making it a valuable building block in the synthesis of a variety of organic compounds.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **4-Ethylphenyl isocyanate** is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	23138-50-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[1]
Molecular Weight	147.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Density	1.024 g/mL at 25 °C	
Boiling Point	68 °C at 1 mmHg	
Flash Point	190 °F (87.8 °C)	
Solubility	Soluble in many organic solvents. Reacts with water.	

Table 2: Spectroscopic Data

Technique	Key Features	Source
FT-IR (Neat)	Strong, characteristic N=C=O stretch around 2250-2275 cm <sup>-1</sup>	[1]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Signals corresponding to the ethyl protons (triplet and quartet) and aromatic protons.	[1]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Resonances for the isocyanate carbon, aromatic carbons, and ethyl group carbons.	
Mass Spec (GC-MS)	Molecular ion peak corresponding to the molecular weight.	[1]

## Safety and Handling

Isocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are known respiratory and skin sensitizers.<sup>[1]</sup> Always consult the Safety Data Sheet (SDS) before use.

Table 3: Hazard Information

Hazard Statement	Precautionary Statement
Harmful if swallowed, in contact with skin or if inhaled.	Wear protective gloves/protective clothing/eye protection/face protection.
Causes skin and eye irritation.	Use only outdoors or in a well-ventilated area.
May cause allergy or asthma symptoms or breathing difficulties if inhaled.	In case of inadequate ventilation wear respiratory protection.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

## Synthesis of 4-Ethylphenyl Isocyanate: Experimental Protocol

The synthesis of **4-Ethylphenyl isocyanate** is most commonly achieved from its corresponding amine, 4-ethylaniline, through phosgenation or by using a phosgene equivalent. The use of triphosgene is a common and safer laboratory-scale alternative to gaseous phosgene.

### Reaction Principle

The reaction involves the conversion of the primary amine group of 4-ethylaniline into an isocyanate group using a phosgene equivalent in the presence of a non-nucleophilic base.

### Materials and Methods

- Reactants: 4-Ethylaniline, Triphosgene (bis(trichloromethyl) carbonate), Triethylamine (or another non-nucleophilic base like diisopropylethylamine).
- Solvent: Anhydrous dichloromethane (DCM) or toluene.

- Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer.

## Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as triphosgene is toxic and releases phosgene upon decomposition.

- Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add triethylamine (2.2 equivalents) to the solution dropwise, maintaining the temperature at 0 °C.
- Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.
- Addition of Triphosgene: Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 1 hour. A white precipitate of triethylammonium chloride will form.
- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).
- Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude **4-Ethylphenyl isocyanate**. The product can be further purified by vacuum distillation.

## Characterization

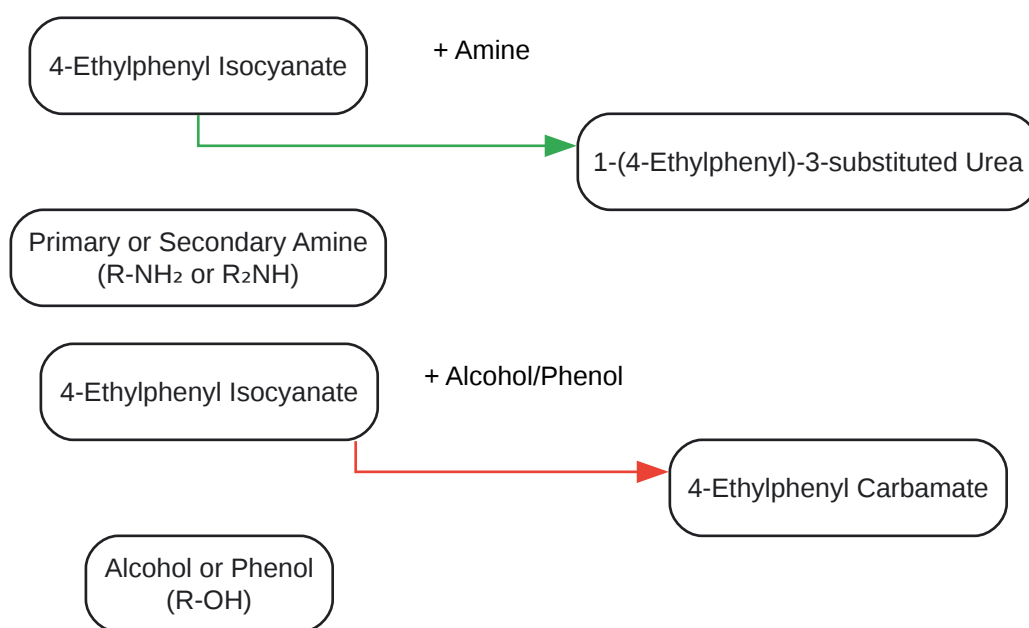
The identity and purity of the synthesized **4-Ethylphenyl isocyanate** should be confirmed by spectroscopic methods such as FT-IR, <sup>1</sup>H NMR, and <sup>13</sup>C NMR, and compared with the data presented in Table 2.

## Applications in Drug Development

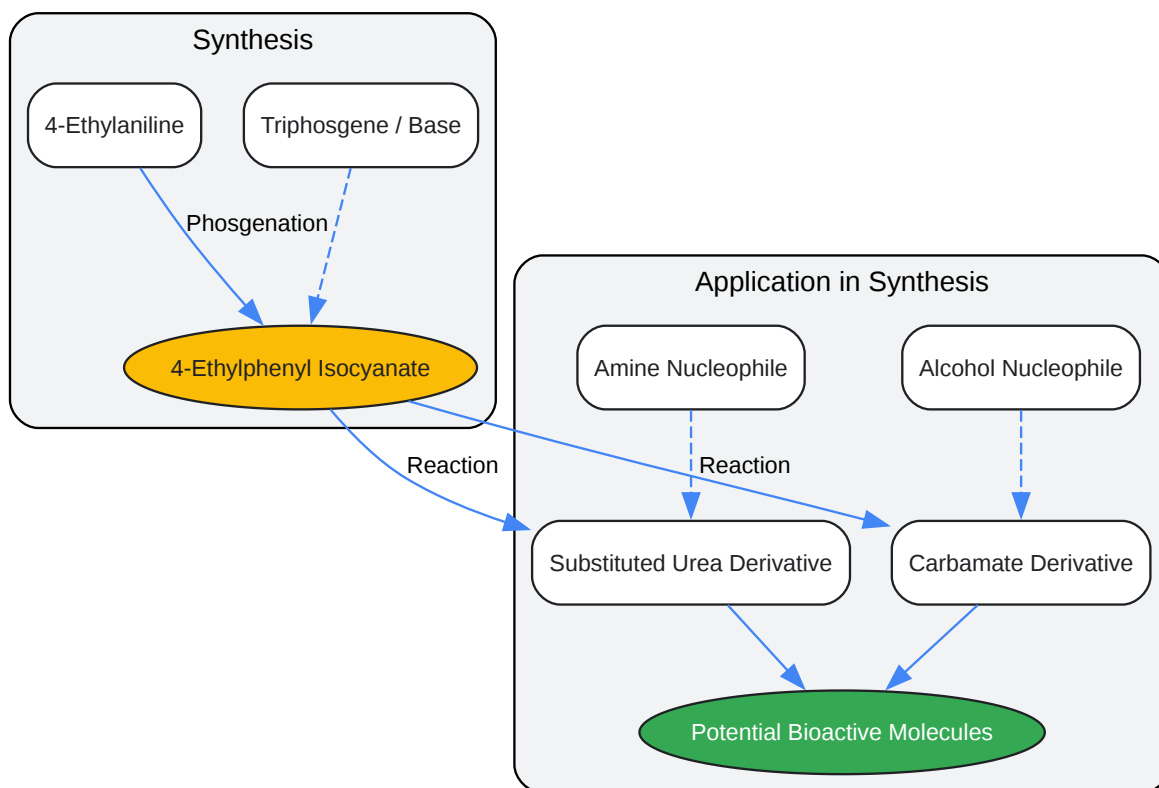
The high reactivity of the isocyanate group makes **4-Ethylphenyl isocyanate** a valuable synthon for the introduction of a 4-ethylphenylurea or carbamate moiety into a molecule. These functional groups are prevalent in a wide range of biologically active compounds and approved drugs.

## Synthesis of Substituted Ureas

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is a cornerstone in the synthesis of many kinase inhibitors and other therapeutic agents. The 4-ethylphenyl group can provide favorable hydrophobic interactions within the binding pocket of a target protein.



## Workflow for 4-Ethylphenyl Isocyanate



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## References

- 1. asianpubs.org [asianpubs.org]
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